N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMJEBLWSGKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Iodination of the benzoyl group:
Final coupling: The final step involves coupling the iodinated benzoyl-piperazine intermediate with the ethylated pyrimidine core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the benzoyl group to a corresponding alcohol.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce alcohols, and substitution reactions may result in various substituted benzoyl derivatives.
Scientific Research Applications
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of pyrimidine-piperazine hybrids. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Piperazine Modifications: The target compound’s 2-iodobenzoyl group distinguishes it from sulfonyl () or methylpiperazine () derivatives. Iodine’s polarizability may enhance target binding compared to smaller halogens or non-halogenated groups.
- Substituent Effects : Ethyl/methyl groups (target compound) vs. styryl () or trifluoroethyl () alter steric bulk and electronic profiles, impacting solubility and receptor affinity.
Pharmacological and Physicochemical Properties
- Solubility : Sulfonyl groups () improve aqueous solubility via hydrogen bonding, whereas iodobenzoyl may reduce it.
- Biological Activity: Piperazine-pyrimidine hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) or adenosine receptor antagonists. The styryl derivative () may exhibit fluorescence for cellular tracking, while the target compound’s iodine could favor halogen bonding in enzyme active sites .
Biological Activity
N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring, a piperazine moiety, and a benzoyl group with an iodine substituent. Its molecular formula is . The presence of iodine suggests potential applications in radiopharmaceuticals or as a halogen-bonding agent in medicinal chemistry.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, related research provides insights into its potential biological activities:
- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar heterocyclic structures have demonstrated AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. For instance, derivatives of coumarin and thiazole have shown promising results with IC50 values as low as 2.7 µM .
- Antibacterial Activity : Research on related piperazine derivatives indicates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound may exhibit similar properties .
- Molecular Docking Studies : In silico studies involving similar compounds have revealed favorable binding interactions with various biological targets, indicating that this compound could interact effectively with key enzymes or receptors involved in disease mechanisms.
Data Table of Related Compounds
Q & A
Q. What are the key synthetic pathways for synthesizing N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine?
The synthesis typically involves multi-step reactions:
- Piperazine Ring Formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes to construct the piperazine moiety .
- Core Assembly : Condensation of a pyrimidine precursor (e.g., 6-methylpyrimidin-4-amine) with iodobenzoyl-substituted piperazine under reflux in solvents like ethanol or DMSO, often with catalysts such as Pd or Cu for coupling reactions .
- Substitution Reactions : Introduction of the ethyl group via nucleophilic substitution or reductive amination .
Q. Key Reaction Conditions :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine formation | Ethanol | None | 80°C | ~60-70 |
| Pyrimidine-piperazine coupling | DMSO | Pd(OAc)₂ | 120°C | 45-55 |
| Ethyl group addition | THF | NaBH₄ | RT | 70-80 |
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl, methyl, iodobenzoyl groups) .
- X-ray Crystallography : Resolves 3D structure, including dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Transition metals like Pd(PPh₃)₄ improve coupling efficiency in piperazine-pyrimidine conjugation (yield increase from 45% to 65%) .
- Computational Modeling : Quantum chemical calculations (DFT) predict transition states and guide solvent/catalyst selection, reducing trial-and-error experimentation .
Q. How can contradictory biological activity data be resolved for this compound?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., para-methoxyphenylpiperazine vs. iodobenzoyl derivatives) to identify critical substituents .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., kinase inhibition) .
- Molecular Dynamics Simulations : Evaluate binding pocket interactions to explain variability in IC₅₀ values across studies .
Q. Example SAR Comparison :
| Substituent | Target (e.g., Kinase X) | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Iodobenzoyl | Kinase X | 12 ± 2 | High selectivity due to halogen interactions |
| Nitrobenzenesulfonyl | Kinase X | 250 ± 30 | Steric hindrance reduces binding |
Q. What computational methods are effective for predicting pharmacological profiles?
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, cytochrome P450 interactions, and blood-brain barrier penetration .
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) to design novel derivatives with improved synthetic feasibility .
Methodological Notes
- Data Contradiction Resolution : Cross-validate experimental results with orthogonal assays (e.g., SPR + enzymatic activity assays) to confirm biological relevance .
- Crystallographic Refinement : Use SHELX or PHENIX for high-resolution structural data to resolve ambiguities in substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
